[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl
Overview
Description
[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl: is a chemical compound with the molecular formula C10H17Cl3N2 . It is a white to yellow solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes an amino group, a chlorophenyl group, and a dimethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl typically involves the reaction of 2-chlorophenylacetonitrile with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity reagents and advanced equipment. The process is optimized to maximize yield and minimize impurities. The final product is then purified through various techniques such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated or aminated products, while reduction can produce various amine derivatives .
Scientific Research Applications
[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. These interactions can result in various biological effects, such as modulation of neurotransmitter levels or inhibition of specific enzymes .
Comparison with Similar Compounds
[2-Amino-1-(2-bromophenyl)ethyl]dimethylamine: Similar structure but with a bromine atom instead of chlorine.
[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine: Similar structure but with a fluorine atom instead of chlorine.
[2-Amino-1-(2-methylphenyl)ethyl]dimethylamine: Similar structure but with a methyl group instead of chlorine.
Uniqueness: The presence of the chlorine atom in [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl imparts unique chemical properties, such as increased reactivity and specific interactions with biological targets. This makes it distinct from its analogs with different substituents .
Properties
IUPAC Name |
1-(2-chlorophenyl)-N,N-dimethylethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2.2ClH/c1-13(2)10(7-12)8-5-3-4-6-9(8)11;;/h3-6,10H,7,12H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMBDPGSWXSJRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC=C1Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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